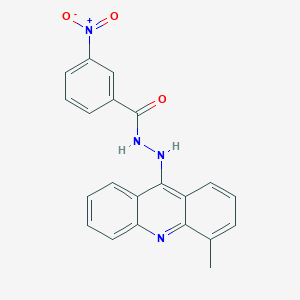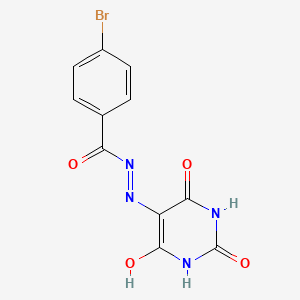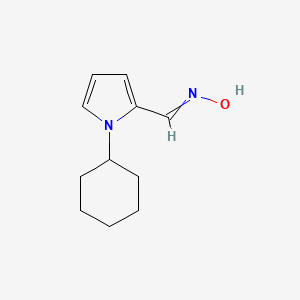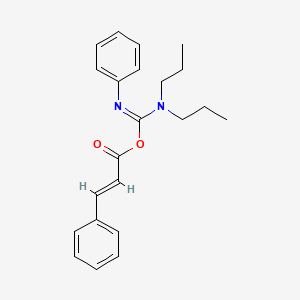
N'-(4-methylacridin-9-yl)-3-nitrobenzohydrazide
Overview
Description
N’-(4-methylacridin-9-yl)-3-nitrobenzohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and anti-inflammatory activities
Preparation Methods
The synthesis of N’-(4-methylacridin-9-yl)-3-nitrobenzohydrazide typically involves the condensation of 9-amino-4-methylacridine with 3-nitrobenzohydrazide. The reaction is usually carried out under microwave irradiation to enhance the yield and reduce reaction time . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process . Industrial production methods may involve scaling up this synthetic route while ensuring the purity and stability of the compound.
Chemical Reactions Analysis
N’-(4-methylacridin-9-yl)-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-(4-methylacridin-9-yl)-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Medicine: Explored for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-(4-methylacridin-9-yl)-3-nitrobenzohydrazide involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . The compound’s nitro group can also undergo reduction to form reactive intermediates that can damage cellular components, contributing to its cytotoxic effects.
Comparison with Similar Compounds
N’-(4-methylacridin-9-yl)-3-nitrobenzohydrazide can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its antimicrobial properties.
Acridine orange: Used as a fluorescent dye in biological research.
Quinacrine: An antimalarial drug with additional anticancer properties.
What sets N’-(4-methylacridin-9-yl)-3-nitrobenzohydrazide apart is its unique combination of a nitrobenzohydrazide moiety with the acridine ring, which enhances its potential as an anticancer and antimicrobial agent.
Properties
IUPAC Name |
N'-(4-methylacridin-9-yl)-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-13-6-4-10-17-19(13)22-18-11-3-2-9-16(18)20(17)23-24-21(26)14-7-5-8-15(12-14)25(27)28/h2-12H,1H3,(H,22,23)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNSFYFQMWRWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-[(5-carbamoyl-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B3856036.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]hexanamide](/img/structure/B3856045.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3856058.png)

![methyl 4-[(E)-[(1-phenyltetrazol-5-yl)hydrazinylidene]methyl]benzoate](/img/structure/B3856072.png)
![2-Phenoxy-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B3856084.png)
![2-chloro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide](/img/structure/B3856089.png)
![N-(4-Iodophenyl)-3-{N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B3856094.png)
![N'-[(2Z,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-nitrobenzohydrazide](/img/structure/B3856101.png)
![2-(4-methylphenoxy)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide](/img/structure/B3856105.png)
![N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide](/img/structure/B3856106.png)


![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B3856144.png)
